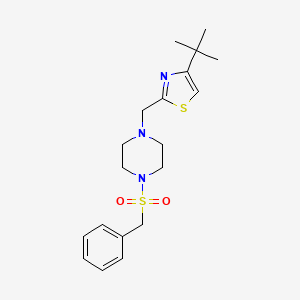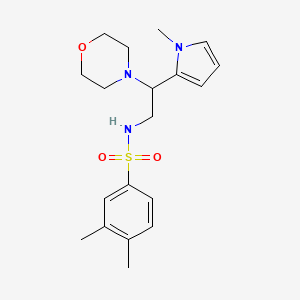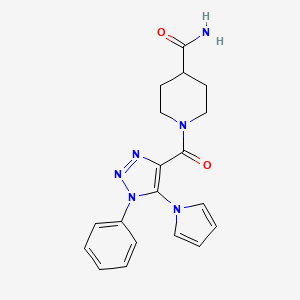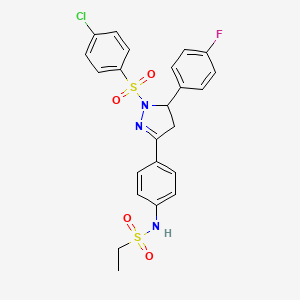
2-((4-(Benzylsulfonyl)piperazin-1-yl)methyl)-4-(tert-butyl)thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4-(Benzylsulfonyl)piperazin-1-yl)methyl)-4-(tert-butyl)thiazole is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound is commonly referred to as BZPMT and has been shown to exhibit various biochemical and physiological effects that make it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of BZPMT is not fully understood. However, studies have shown that BZPMT can inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, BZPMT has been shown to induce oxidative stress, a process that can lead to the death of cancer cells.
Biochemical and Physiological Effects
BZPMT has been shown to exhibit various biochemical and physiological effects. Studies have shown that BZPMT can inhibit the activity of certain enzymes, such as carbonic anhydrase and acetylcholinesterase. Additionally, BZPMT has been shown to induce oxidative stress and apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
BZPMT has several advantages and limitations for lab experiments. One advantage is that it exhibits potent anticancer activity, making it a promising candidate for further research. Additionally, BZPMT has been shown to have low toxicity in normal cells, indicating that it may be a safe and effective anticancer agent. However, one limitation of BZPMT is that its synthesis is a complex process that requires expertise in organic chemistry.
Orientations Futures
There are several future directions for research on BZPMT. One area of research is to further elucidate its mechanism of action, which could lead to the development of more potent and selective anticancer agents. Additionally, studies could investigate the potential use of BZPMT in combination with other anticancer agents to enhance its efficacy. Furthermore, research could explore the potential use of BZPMT in other disease areas, such as neurodegenerative diseases, where it has been shown to exhibit promising activity.
Méthodes De Synthèse
The synthesis of BZPMT involves a multi-step process that requires specific reagents and conditions. The first step involves the reaction of 4-(tert-butyl)thiazole with benzylsulfonyl chloride to yield 4-(benzylsulfonyl)thiazole. This intermediate product is then reacted with piperazine to yield the final product, BZPMT. The synthesis of BZPMT is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
BZPMT has been extensively studied for its potential therapeutic applications. One area of research that has gained significant attention is its use as an anticancer agent. Studies have shown that BZPMT can inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells. Additionally, BZPMT has been shown to induce apoptosis, a process that leads to the death of cancer cells.
Propriétés
IUPAC Name |
2-[(4-benzylsulfonylpiperazin-1-yl)methyl]-4-tert-butyl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O2S2/c1-19(2,3)17-14-25-18(20-17)13-21-9-11-22(12-10-21)26(23,24)15-16-7-5-4-6-8-16/h4-8,14H,9-13,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAWCFCTZCFSDQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)CN2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(5-chloro-2-methoxyphenyl)-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2848418.png)
![1-(4-Fluorophenyl)-4-[[1-(3-fluorophenyl)triazol-4-yl]methyl]pyrazine-2,3-dione](/img/structure/B2848419.png)
![N-[4-cyano-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]benzamide](/img/structure/B2848420.png)




![4-butoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2848428.png)

![(2Z)-2-Cyano-3-[4-(pyrazin-2-yloxy)phenyl]prop-2-enamide](/img/structure/B2848432.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide](/img/structure/B2848433.png)
![Methyl 2-[4-(1-benzofuran-2-yl)-2-oxochromen-6-yl]oxyacetate](/img/structure/B2848438.png)
